molecular formula C24H22N2O2 B10925400 1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10925400
M. Wt: 370.4 g/mol
InChI Key: GCSNUYFYKNZOQJ-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with benzyl and methoxyphenyl groups, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where 1-benzylpiperidin-4-one reacts with 4-methoxybenzaldehyde to form an intermediate compound. This intermediate then undergoes cyclization to yield the final pyrazole product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the process is carried out under reflux conditions to ensure complete reaction.

Chemical Reactions Analysis

1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions for these reactions include the use of organic solvents such as ethanol or dichloromethane, and the reactions are typically carried out at elevated temperatures to facilitate the desired transformations.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole exerts its effects is primarily through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of p300 and CARM1, which are involved in the regulation of gene expression and cancer cell proliferation . The compound interacts with these molecular targets, leading to the disruption of critical cellular pathways and ultimately inducing cell death.

Comparison with Similar Compounds

1-Benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared to other similar compounds, such as:

    1-Benzyl-3,5-bis(4-hydroxyphenyl)-1H-pyrazole: This compound features hydroxyl groups instead of methoxy groups, which can significantly alter its chemical reactivity and biological activity.

    1-Benzyl-3,5-bis(4-chlorophenyl)-1H-pyrazole: The presence of chlorine atoms can enhance the compound’s electrophilic properties, making it more reactive in substitution reactions.

    1-Benzyl-3,5-bis(4-nitrophenyl)-1H-pyrazole: The nitro groups can introduce additional electron-withdrawing effects, influencing the compound’s overall stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are not observed in its analogues.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-benzyl-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H22N2O2/c1-27-21-12-8-19(9-13-21)23-16-24(20-10-14-22(28-2)15-11-20)26(25-23)17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3

InChI Key

GCSNUYFYKNZOQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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